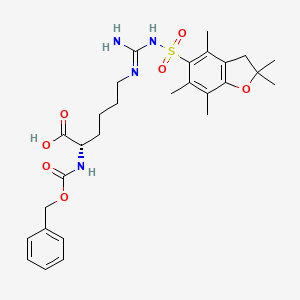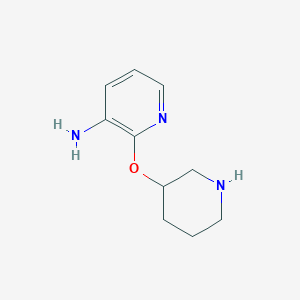
3-O-beta-D-Galactopyranosyl-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-beta-D-Galactopyranosyl-D-glucopyranose is a type of oligosaccharide . It is also known by other synonyms such as Gal (b1-3)Glc, Beta-D-Galp- (1->3)-D-Glcp, and CHEBI:155526 . It has a molecular weight of 342.3 .
Molecular Structure Analysis
3-O-beta-D-Galactopyranosyl-D-glucopyranose contains a total of 46 bonds, including 24 non-H bonds, 4 rotatable bonds, 2 six-membered rings, 8 hydroxyl groups, 2 primary alcohols, 5 secondary alcohols, and 3 ethers .Physical And Chemical Properties Analysis
3-O-beta-D-Galactopyranosyl-D-glucopyranose is a white lyophilised solid . It has a molecular weight of 342.3 . It contains total 46 bond(s); 24 non-H bond(s), 4 rotatable bond(s), 2 six-membered ring(s), 8 hydroxyl group(s), 2 primary alcohol(s), 5 secondary alcohol(s), and 3 ether(s) .Applications De Recherche Scientifique
Application in Biotechnology
- Field : Biotechnology
- Summary : β-D-Galactosidases have been identified and extracted from yeasts, fungi, bacteria, and plants. They have both conventional (hydrolyzing activity) and nonconventional (non-hydrolytic activity) applications due to its transgalactosylation activity which produce high value-added oligosaccharides .
- Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .
- Results : It may be beneficial in a wide variety of activities such as pasteurization of food, conversion of biomass, biological role of biomolecules, ambient biosensors, and phytoremediation .
Application in NMR Spectroscopy
- Field : NMR Spectroscopy
- Summary : Methyl 3-O-β-D-galactopyranosyl-β-D-galactopyranoside is a model compound for the study of galactopyranans by NMR spectroscopy .
- Methods : The compound is used for specificity studies of antigalactopyranan monoclonal antibodies .
- Results : The results of these studies are not specified in the source .
Application in Cell Culture
- Field : Cell Culture
- Summary : D-lactose, or Gal-beta-1,4-Glc4-O-beta-D-Galactopyranosyl-D-glucopyranose, is a disaccharide used as a nutrient in cell culture applications .
- Methods : The compound is added to the cell culture as a nutrient .
- Results : The results of these applications are not specified in the source .
Application in Cosmetics
- Field : Cosmetics
- Summary : D-Glycopyranosyl glycerols are common natural products and exhibit strong biological properties, notably as moisturizing agents in cosmetics .
- Methods : The chemo-enzymatic synthesis of three enantiopure 3-O-(β-D-glycopyranosyl)-sn-glycerols was efficiently performed using an original glycosidase from Dictyoglomus thermophilum .
- Results : Among them, the 3-O-(β-D-glucopyranosyl)-sn-glycerol exhibited a specific anti-fungus activity .
Application in Contact Lens Cleaning
- Field : Optometry
- Summary : Recently, psychrophile enzymes are also used in cleaning the contact lens .
- Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .
- Results : The results of these applications are not specified in the source .
Application in Food Preservation
- Field : Food Science
- Summary : β-D-Galactosidases may be beneficial in a wide variety of activities such as pasteurization of food .
- Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .
- Results : The results of these applications are not specified in the source .
Application in Foodstuffs and Healthcare Products
- Field : Food Science and Healthcare
- Summary : After removal of the lipidic part, they have already demonstrated efficient applications in foodstuffs, cosmetic and healthcare products .
- Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .
- Results : The results of these applications are not specified in the source .
Application in Antitumor Medicines
- Field : Medicine
- Summary : They have already demonstrated efficient applications in antitumor medicines .
- Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .
- Results : The results of these applications are not specified in the source .
Application in Inhibition of Epstein-Barr Virus Activation and Skin Cancer Promotion
- Field : Virology and Dermatology
- Summary : They have already demonstrated efficient applications in the inhibition of Epstein-Barr virus activation and skin cancer promotion .
- Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .
- Results : The results of these applications are not specified in the source .
Propriétés
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10+,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGJYVCQYDKYDW-SFOYIGFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-beta-D-Galactopyranosyl-D-glucopyranose | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

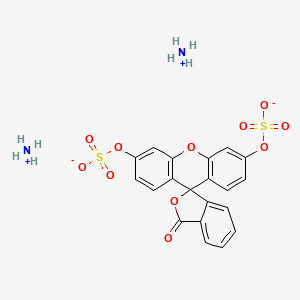
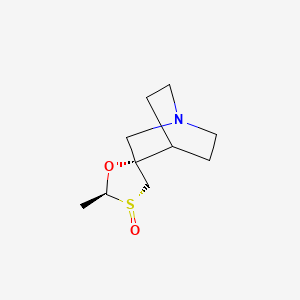
![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)
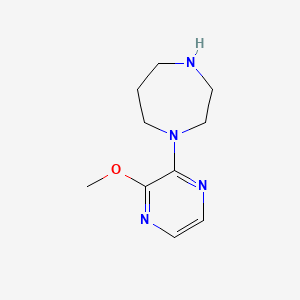
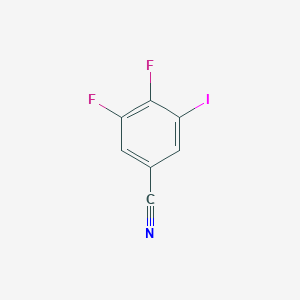
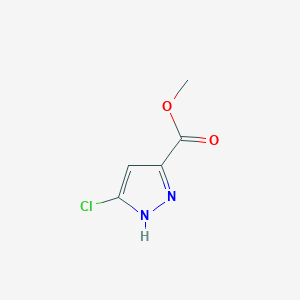
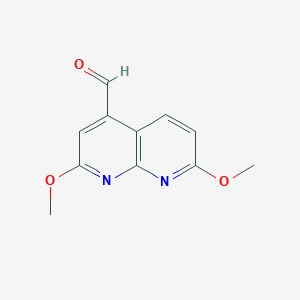
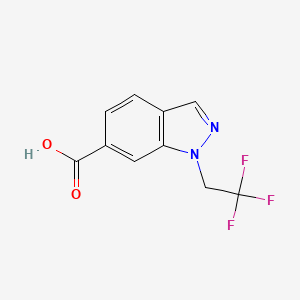
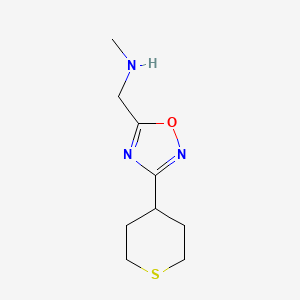
![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)
![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)
